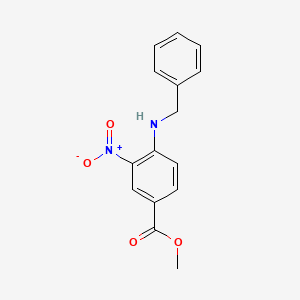

Methyl 4-(benzylamino)-3-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(benzylamino)-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-21-15(18)12-7-8-13(14(9-12)17(19)20)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMKQLDYASAJKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(benzylamino)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Methyl 4-(benzylamino)-3-nitrobenzoate, a key intermediate in medicinal chemistry and organic synthesis. The document delves into the strategic considerations for its preparation, a detailed experimental protocol, the underlying reaction mechanism, and the critical role of substituent effects.

Introduction and Strategic Overview

This compound is a valuable scaffold in the development of various pharmaceutical agents. Its structure, incorporating a secondary amine, a nitro group, and a methyl ester on an aromatic core, offers multiple points for further chemical modification. The primary and most efficient route for its synthesis is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy relies on the activation of an aromatic ring towards nucleophilic attack by the presence of strong electron-withdrawing groups.

The logical synthetic approach involves the reaction of a methyl 4-halo-3-nitrobenzoate with benzylamine. The halogen at the 4-position serves as a good leaving group, while the nitro group at the 3-position, along with the methyl ester at the 1-position, powerfully activates the ring for nucleophilic substitution at the C-4 position. Both chloro and fluoro substituents are viable leaving groups, with fluoro derivatives often exhibiting higher reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided below.

| Property | Methyl 4-chloro-3-nitrobenzoate | This compound |

| CAS Number | 14719-83-6 | 68502-46-5[1] |

| Molecular Formula | C₈H₆ClNO₄ | C₁₅H₁₄N₂O₄[1] |

| Molecular Weight | 215.59 g/mol | 286.28 g/mol [1] |

| Appearance | White to off-white powder | Not specified |

| Melting Point | 78-84 °C | Not specified |

Synthetic Pathway and Experimental Protocol

The synthesis of this compound is a two-step process starting from 4-chloro-3-nitrobenzoic acid. The first step is the esterification of the carboxylic acid, followed by the nucleophilic aromatic substitution with benzylamine.

Step 1: Synthesis of Methyl 4-chloro-3-nitrobenzoate

The starting material, methyl 4-chloro-3-nitrobenzoate, can be synthesized from 4-chloro-3-nitrobenzoic acid via Fischer esterification.

Experimental Protocol:

-

To a solution of 4-chloro-3-nitrobenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield methyl 4-chloro-3-nitrobenzoate as a pale yellow solid.[2]

Step 2: Synthesis of this compound via SNAr Reaction

This step involves the core nucleophilic aromatic substitution reaction.

Experimental Protocol:

-

In a round-bottom flask, dissolve methyl 4-chloro-3-nitrobenzoate (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add benzylamine (1.1 - 1.5 equivalents) to the solution.

-

Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.0 equivalents), to the reaction mixture to act as a scavenger for the HCl generated.[3]

-

Stir the reaction mixture at a temperature ranging from room temperature to 80-100 °C, depending on the reactivity.[4]

-

Monitor the progress of the reaction using TLC.

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.[3]

Reaction Mechanism: The Addition-Elimination Pathway

The synthesis of this compound proceeds through a well-established SNAr mechanism, which is an addition-elimination process.[5]

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of benzylamine at the carbon atom bearing the chlorine atom (the ipso-carbon) on the aromatic ring.[6] This step is the rate-determining step of the reaction.

-

Formation of the Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing nitro and methyl ester groups. The presence of these groups in positions ortho and para to the site of attack is essential for stabilizing this intermediate.[5][7]

-

Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of the chloride ion, a good leaving group. This results in the formation of the final product, this compound.

Sources

- 1. This compound | C15H14N2O4 | CID 12064511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. byjus.com [byjus.com]

- 6. benchchem.com [benchchem.com]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to Methyl 4-(benzylamino)-3-nitrobenzoate

Abstract

This technical guide provides a comprehensive scientific overview of Methyl 4-(benzylamino)-3-nitrobenzoate (CAS No. 68502-46-5), a key nitroaromatic intermediate. While specific literature on this compound is sparse, this paper, leveraging the expertise of a Senior Application Scientist, extrapolates from established chemical principles and data on analogous structures to present a robust guide for researchers, scientists, and professionals in drug development. The document details physicochemical properties, a proposed, field-proven synthesis protocol via Nucleophilic Aromatic Substitution (SNAr), predicted analytical characterization, potential applications as a versatile building block in medicinal chemistry, and essential safety protocols. The synthesis and logical workflows are visualized using DOT language diagrams to ensure clarity and reproducibility.

Introduction and Compound Profile

This compound is a substituted aromatic compound featuring a methyl benzoate core functionalized with a benzylamino group at the 4-position and a nitro group at the 3-position. The strategic placement of a strong electron-withdrawing group (nitro) ortho to the amine-substituted position makes this molecule a valuable intermediate in organic synthesis. Its structure is primed for further chemical transformations, such as reduction of the nitro group to an amine, which opens pathways to a variety of heterocyclic scaffolds of medicinal interest. This guide serves to consolidate the available data and provide expert-driven insights into its synthesis and potential utility.

Physicochemical Properties

A summary of the key chemical and physical properties for this compound is provided below. These values are a combination of data from chemical suppliers and computational predictions.

| Property | Value | Source(s) |

| CAS Number | 68502-46-5 | [1] |

| Molecular Formula | C₁₅H₁₄N₂O₄ | [1] |

| Molecular Weight | 286.28 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 163 °C (predicted) | [2] |

| Boiling Point | 453.3 ± 40.0 °C (predicted) | [2] |

| Density | 1.305 ± 0.06 g/cm³ (predicted) | [2] |

| Appearance | Solid (form may vary) | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |

| InChI Key | BNMKQLDYASAJKI-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

The most logical and industrially scalable route to this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack.

The Causality Behind the Synthetic Strategy

The SNAr mechanism is contingent on two key features of the substrate, Methyl 4-chloro-3-nitrobenzoate:

-

Activation: The nitro group, positioned ortho to the chlorine leaving group, powerfully withdraws electron density from the aromatic ring through both inductive and resonance effects. This creates a significant partial positive charge (δ+) on the carbon atom bonded to the chlorine, making it highly susceptible to attack by a nucleophile.

-

Stabilization: The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge from the incoming nucleophile is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, providing a low-energy, stable intermediate that drives the reaction forward.

Benzylamine is selected as the nucleophile for its sufficient nucleophilicity to attack the activated ring. A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate, is included to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.

Proposed Synthetic Workflow

The synthesis is a two-step process starting from commercially available 4-chloro-3-nitrobenzoic acid.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Protocol 1: Esterification of 4-Chloro-3-nitrobenzoic Acid This protocol is a standard Fischer esterification, a reliable and well-understood method.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-nitrobenzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol (approx. 10-20 volumes) to serve as both the solvent and the reactant.

-

Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-5 mol%).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Methyl 4-chloro-3-nitrobenzoate, which can be used directly in the next step or purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound This protocol is based on typical SNAr conditions.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Methyl 4-chloro-3-nitrobenzoate (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add triethylamine (TEA) (1.5 eq) followed by the dropwise addition of benzylamine (1.2 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C. The reaction is typically accompanied by a color change. Monitor the progress by TLC.

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into ice water. A solid precipitate should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any residual DMF and triethylamine hydrochloride. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product.

Analytical Characterization (Predicted)

As no published spectra are readily available, this section provides predicted data based on the chemical structure and known spectroscopic trends for analogous compounds. This serves as a benchmark for researchers to validate their synthetic product.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzyl group, and the methyl ester.

Caption: Predicted ¹H NMR chemical shifts and multiplicities.

-

Aromatic Protons (Benzoate Ring): The proton at the 2-position, being ortho to both the nitro and ester groups, will be the most deshielded. The protons at the 5 and 6-positions will appear as doublets due to ortho coupling.

-

Amine Proton (NH): The NH proton is expected to be a broad triplet due to coupling with the adjacent benzylic CH₂ protons and will likely be downfield due to hydrogen bonding and the electronic environment.

-

Benzylic Protons (CH₂): These protons will appear as a doublet, coupled to the NH proton.[3]

-

Aromatic Protons (Benzyl Ring): These five protons will likely appear as a complex multiplet in the typical aromatic region.[4]

-

Methyl Ester (OCH₃): A sharp singlet is expected for the three equivalent methyl protons.

Predicted ¹³C NMR Spectrum

The carbon NMR will reflect the asymmetry of the molecule.

-

Carbonyl Carbon (C=O): ~165 ppm

-

Aromatic Carbons (Benzoate Ring): Six distinct signals are expected between ~110-150 ppm. The carbon bearing the nitro group (C-3) and the carbon attached to the ester (C-1) will be significantly influenced by these electron-withdrawing groups. The carbon attached to the benzylamino group (C-4) will also show a characteristic shift.[5]

-

Aromatic Carbons (Benzyl Ring): Four signals are expected, with the ipso-carbon being the most shielded of the aromatic benzyl carbons.

-

Benzylic Carbon (CH₂): ~48 ppm

-

Methyl Ester Carbon (OCH₃): ~52 ppm

Infrared (IR) Spectroscopy

Key expected vibrational frequencies include:

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹

-

C=O Stretch (Ester): A strong, sharp absorption around 1720-1730 cm⁻¹

-

NO₂ Stretch: Two strong absorptions, one asymmetric around 1520-1560 cm⁻¹ and one symmetric around 1345-1385 cm⁻¹

-

C-O Stretch (Ester): Around 1250-1300 cm⁻¹

-

Aromatic C=C Bending: Multiple peaks in the 1450-1600 cm⁻¹ region.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structure makes it a highly valuable intermediate for the synthesis of bioactive molecules. Its utility can be logically extrapolated from the applications of its precursor, 4-(methylamino)-3-nitrobenzoic acid, and related compounds.[6]

Precursor for Diamino Benzoates

The most immediate and critical application is the selective reduction of the nitro group. This transformation yields Methyl 3-amino-4-(benzylamino)benzoate, a diamino-substituted aromatic ring.

Caption: Synthetic utility towards heterocyclic systems.

This resulting ortho-diamine is a classic precursor for the synthesis of various fused heterocyclic systems, most notably benzimidazoles. Benzimidazole scaffolds are prevalent in a wide range of pharmaceuticals, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents.

Potential as a Pharmaceutical Intermediate

The precursor acid, 4-(methylamino)-3-nitrobenzoic acid, is a known intermediate in the synthesis of various drugs.[6] For instance, related diamine structures are key building blocks for certain antihypertensive drugs and kinase inhibitors. A Chinese patent describes the use of N-methyl-4-(methylamino)-3-nitrobenzamide as an intermediate for triazole derivatives with potential applications in treating diabetes, hypertension, and schizophrenia, as well as for benzimidazole analogs for treating autoimmune diseases.[6] This strongly suggests that this compound is a versatile starting point for creating libraries of compounds for drug discovery screening.

Safety and Handling

No specific safety data sheet (SDS) is widely available for this compound. Therefore, a conservative approach to handling is mandatory, based on the known hazards of its precursors and related nitroaromatic compounds.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Toxicology: Nitroaromatic compounds are often toxic and can be irritants. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. The toxicological properties have not been thoroughly investigated.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound, CAS No. 68502-46-5, represents a valuable, albeit under-documented, chemical intermediate. This guide has provided a framework for its synthesis via a robust SNAr protocol, offered predicted analytical data for its characterization, and outlined its significant potential in medicinal chemistry as a precursor to complex heterocyclic systems. By applying fundamental principles of organic chemistry, researchers can confidently utilize this compound as a versatile building block in the pursuit of novel therapeutic agents. The protocols and data presented herein provide a solid, expert-driven foundation for any scientist or developer looking to incorporate this molecule into their research and development workflows.

References

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. spectrabase.com [spectrabase.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 4-(benzylamino)-3-nitrobenzoate

Introduction

Methyl 4-(benzylamino)-3-nitrobenzoate is a versatile organic compound with the chemical formula C₁₅H₁₄N₂O₄ and a molecular weight of 286.28 g/mol .[1][2] Its structure, featuring a benzylamino group and a nitro group on a methyl benzoate scaffold, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and material science sectors.[3] The strategic placement of the electron-withdrawing nitro group and the electron-donating benzylamino group on the aromatic ring significantly influences its reactivity and potential applications. This guide provides a comprehensive overview of its synthesis, structural characterization, and core chemical properties, tailored for researchers and professionals in drug development and chemical synthesis.

Synthesis of this compound

The primary route for the synthesis of this compound is a two-step process. The first step involves the preparation of a key precursor, methyl 4-chloro-3-nitrobenzoate, followed by a nucleophilic aromatic substitution (SNAr) reaction with benzylamine.

Step 1: Synthesis of the Precursor, Methyl 4-chloro-3-nitrobenzoate

The synthesis of the precursor can be achieved via the nitration of methyl 4-chlorobenzoate.

Reaction Scheme:

Caption: Synthesis of Methyl 4-chloro-3-nitrobenzoate.

Experimental Protocol: Nitration of Methyl 4-chlorobenzoate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-chlorobenzoate in concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cool.

-

Nitration: Slowly add the nitrating mixture dropwise to the stirred solution of methyl 4-chlorobenzoate, maintaining the reaction temperature below 10 °C. The slow addition is crucial to control the exothermic reaction and prevent the formation of dinitrated byproducts.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield pure methyl 4-chloro-3-nitrobenzoate.

Step 2: Nucleophilic Aromatic Substitution (SNAr) to Yield this compound

This step involves the reaction of the synthesized precursor with benzylamine.

Reaction Scheme:

Caption: Synthesis of the final product via SNAr.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve methyl 4-chloro-3-nitrobenzoate in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Addition of Reagents: Add benzylamine to the solution. An excess of benzylamine can be used to act as both the nucleophile and a base to neutralize the HCl formed during the reaction. Alternatively, a non-nucleophilic base like triethylamine can be added.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress using TLC. The reaction time can vary from a few hours to overnight depending on the solvent and temperature.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound as a solid.

Mechanistic Insight: The SNAr Reaction

The synthesis of the final product proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key to this reaction is the presence of the strongly electron-withdrawing nitro group ortho and para to the leaving group (the chloride). This activation is crucial as the benzene ring is inherently electron-rich and resistant to nucleophilic attack.

The mechanism involves two main steps:

-

Nucleophilic Attack: The nucleophile (benzylamine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the ortho and para positions, and is significantly stabilized by the electron-withdrawing nitro group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (chloride).

Physicochemical and Spectroscopic Characterization

The identity and purity of this compound are confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 68502-46-5 | [2][3] |

| Molecular Formula | C₁₅H₁₄N₂O₄ | [1][2] |

| Molecular Weight | 286.28 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 163 °C | [2] |

| Boiling Point (Predicted) | 453.3 ± 40.0 °C | [2] |

| Density (Predicted) | 1.305 ± 0.06 g/cm³ | [2] |

Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoate and benzyl rings, a singlet for the methyl ester protons, a signal for the methylene protons of the benzyl group, and a signal for the N-H proton. The aromatic protons on the nitrobenzoate ring will be in the downfield region, influenced by the electron-withdrawing nitro and ester groups. The benzyl group protons will also appear in the aromatic region. The methyl ester protons should appear as a singlet around 3.9 ppm. The methylene protons of the benzyl group would likely be a doublet coupled to the N-H proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 15 carbon atoms. The carbonyl carbon of the ester will be the most downfield signal (around 165 ppm). The aromatic carbons will appear in the range of 110-150 ppm. The methyl carbon of the ester will be the most upfield signal (around 52 ppm), and the methylene carbon of the benzyl group will also be in the aliphatic region.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:

-

N-H stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C-H stretches (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹.

-

C=O stretch (ester): A strong, sharp peak around 1720-1730 cm⁻¹.

-

N-O stretches (nitro group): Two strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C=C stretches (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch (ester): A band in the 1100-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 286, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the benzyl group (-CH₂Ph), and the nitro group (-NO₂).

Applications in Research and Development

This compound serves as a crucial building block in organic synthesis. The presence of the nitro group allows for its reduction to an amino group, opening up possibilities for further functionalization and the creation of diverse molecular scaffolds. This makes it a valuable intermediate in the synthesis of potential drug candidates and novel organic materials. For instance, related 4-(alkylamino)-3-nitrobenzoic acids are key intermediates in the synthesis of antihypertensive drugs.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined two-step synthetic pathway, involving the nitration of a substituted methyl benzoate followed by a nucleophilic aromatic substitution, is a robust and well-understood method. While experimental spectroscopic data is not widely published, the predicted spectral characteristics provide a solid basis for the identification and characterization of this important synthetic intermediate. The versatile nature of this compound ensures its continued relevance in the fields of medicinal chemistry and materials science.

References

- Campbell, I. G. M., et al. (1995).

- Carneiro, J. F., et al. (2021). Journal of Molecular Structure, 1225, 129117.

- Cao, M., et al. (2019). Dyes and Pigments, 170, 107578.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

Physics & Maths Tutor. (n.d.). OCR (B) Chemistry A-Level - PAG 06 - Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate. Retrieved from [Link]

-

Lookchem. (n.d.). Cas 3987-92-6,METHYL 4-AMINO-3-NITROBENZOATE. Retrieved from [Link]

-

NIH. (2021). Synthesis, characterization, optical properties, biological activity and theoretical studies of a 4 nitrobenzylidene) amino) phenyl)imino)methyl)naphthalen-2-ol -based fluorescent Schiff base. Retrieved from [Link]

-

NIH. (2020). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Retrieved from [Link]

Sources

"Methyl 4-(benzylamino)-3-nitrobenzoate" IUPAC name

An In-depth Technical Guide to Methyl 4-(benzylamino)-3-nitrobenzoate

Abstract

This technical guide offers a comprehensive analysis of this compound, a pivotal chemical intermediate in advanced organic synthesis. The document elucidates its formal nomenclature, detailed physicochemical properties, a validated synthesis protocol, and methods for analytical characterization. Furthermore, it explores the compound's significant role as a versatile scaffold in the fields of medicinal chemistry and drug development, grounded in the broader context of nitroaromatic compounds' biological activities. This guide is intended to serve as a critical resource for researchers, synthetic chemists, and professionals engaged in pharmaceutical research and development, providing both foundational knowledge and practical, field-proven insights.

Nomenclature and Chemical Identity

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is a substituted aromatic compound featuring a methyl benzoate core functionalized with both a nitro group and a benzylamino group. These functional groups are critical to its reactivity and utility as a synthetic building block.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 68502-46-5 | PubChem[1] |

| Molecular Formula | C₁₅H₁₄N₂O₄ | PubChem[1] |

| Molecular Weight | 286.28 g/mol | PubChem[1][2] |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)[O-] | PubChem[1] |

| InChI | InChI=1S/C15H14N2O4/c1-21-15(18)12-7-8-13(14(9-12)17(19)20)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | PubChem[1] |

| InChIKey | BNMKQLDYASAJKI-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, reaction conditions, and purification strategies. The compound is typically a solid at room temperature.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 163 °C | ChemicalBook[3][4] |

| Boiling Point | 453.3±40.0 °C (Predicted) | ChemicalBook[3][4] |

| Density | 1.305±0.06 g/cm³ (Predicted) | ChemicalBook[3][4] |

| pKa | -2.40±0.20 (Predicted) | ChemicalBook[3] |

| XLogP3-AA | 3.6 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 5 | PubChem[1] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of modern organic synthesis for constructing substituted aromatic systems.

Synthetic Principle

The core of the synthesis involves the reaction of a methyl benzoate derivative containing a good leaving group at the 4-position (typically a halogen, such as fluorine or chlorine) with benzylamine. The aromatic ring is "activated" towards nucleophilic attack by the presence of the strongly electron-withdrawing nitro group at the 3-position. This group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction and facilitating the substitution of the leaving group by the nucleophilic amine.

Experimental Protocol: Synthesis via SNAr Reaction

This protocol describes a reliable method starting from Methyl 4-fluoro-3-nitrobenzoate. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached.

Reagents and Equipment:

-

Methyl 4-fluoro-3-nitrobenzoate

-

Benzylamine (freshly distilled)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) as a non-nucleophilic base

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN) as the solvent

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and recrystallization

-

TLC plates (silica gel) for reaction monitoring

Step-by-Step Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere, add Methyl 4-fluoro-3-nitrobenzoate (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add benzylamine (1.1 eq) followed by triethylamine (1.5 eq). The base is crucial for scavenging the HF produced during the reaction, driving the equilibrium towards the product.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice-cold water with stirring. The product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove residual DMF and salts, followed by a small amount of cold ethanol to remove non-polar impurities.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.

-

Drying and Characterization: Dry the purified product under vacuum. Determine the yield and confirm its identity and purity using the analytical methods described in the following section.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

A rigorous analytical workflow is essential to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals corresponding to the aromatic protons on both benzene rings, a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm, a doublet for the methylene protons (-CH₂-) of the benzyl group, and a signal for the secondary amine proton (-NH-), which may be broadened.

-

¹³C NMR: The spectrum should reveal 15 distinct carbon signals, including the carbonyl carbon of the ester group (~165 ppm) and signals for the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands confirm the presence of key functional groups. Expected peaks include a strong C=O stretch for the ester (~1725 cm⁻¹), two strong N-O stretches for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹), and a C-N stretching vibration.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an exact mass that matches the calculated value (286.0954 Da for [M+H]⁺).[1]

-

Melting Point (MP): A sharp melting point close to the literature value (163 °C) is a strong indicator of high purity.[3][4]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile intermediate with significant potential in medicinal chemistry and materials science.[6] Its value lies in the strategic placement of three distinct functional groups that can be selectively modified.

As a Synthetic Scaffold

The true utility of this molecule is as a scaffold for building more complex structures.

-

Reduction of the Nitro Group: The nitro group is a synthetic linchpin. It can be readily and selectively reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂, H₂/Pd-C). This transformation yields a diamine scaffold, which is a common precursor for the synthesis of heterocyclic compounds like benzodiazepines or benzimidazoles—privileged structures in drug discovery.[7]

-

Modification of the Ester: The methyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid provides a handle for amide bond formation via coupling reactions (e.g., with EDC/HOBt), allowing for the introduction of diverse side chains and the construction of peptide-like structures.

-

The Benzylamino Group: The secondary amine and the adjacent benzyl group can influence the molecule's steric and electronic properties and can serve as a pharmacophore feature for receptor binding.

Potential in Drug Discovery

While direct biological activity data for this specific compound is limited, its structural motifs are present in many biologically active molecules. Nitroaromatic compounds as a class have demonstrated a wide spectrum of therapeutic activities, including antibacterial, antifungal, anticancer, and antiparasitic effects.[8][9][10][11][12] Often, the nitro group's bioactivity stems from its in-vivo reduction to reactive nitroso and hydroxylamine intermediates, which can act as prodrugs.[10] Therefore, this compound serves as an excellent starting point for generating libraries of novel compounds for screening against various therapeutic targets.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[3][4]

Conclusion

This compound is a compound of significant synthetic value for the research and drug development community. Its well-defined structure, accessible synthesis, and strategically positioned functional groups make it an ideal intermediate for creating diverse and complex molecular architectures. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, empowers scientists to leverage this versatile building block in the pursuit of novel therapeutics and advanced materials.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 4-((4-chlorobenzyl)amino)-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(Methylamino)-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. Methyl 4-amino-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. [Link]

-

P212121 Store. This compound. [Link]

-

Castro, J., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Pharmaceuticals (Basel). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-6-nitrobenzothiazole: A Key Intermediate in Pharmaceutical Synthesis. [Link]

-

de Oliveira, A. B., et al. (2021). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Journal of Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Nitroaromatic Compounds in Chemical Synthesis: Focus on Methyl 3-Fluoro-4-nitrobenzoate. [Link]

- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

Royal Society of Chemistry. Supporting Information for "A mild and efficient method for the synthesis of esters from carboxylic acids and alcohols". [Link]

-

PubChem. Methyl 3-nitro-4-(phenylamino)benzoate. National Center for Biotechnology Information. [Link]

-

Słoczyńska, K., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]

-

Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]

-

MDPI. Special Issue: Nitro Group Containing Drugs. [Link]

-

ResearchGate. (PDF) Methyl 4-nitrobenzoate. [Link]

-

University of South Alabama. Preparation of Methyl 3-nitrobenzoate. [Link]

Sources

- 1. This compound | C15H14N2O4 | CID 12064511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.p212121.com [store.p212121.com]

- 3. This compound | 68502-46-5 [amp.chemicalbook.com]

- 4. This compound CAS#: 68502-46-5 [m.chemicalbook.com]

- 5. southalabama.edu [southalabama.edu]

- 6. This compound [myskinrecipes.com]

- 7. nbinno.com [nbinno.com]

- 8. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Spectroscopic Guide to Methyl 4-(benzylamino)-3-nitrobenzoate: An In-depth Technical Analysis

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of Methyl 4-(benzylamino)-3-nitrobenzoate (CAS No: 68502-46-5).[1][2][3] In the field of drug development and organic synthesis, unequivocal structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound with a molecular formula of C₁₅H₁₄N₂O₄ and a molecular weight of 286.28 g/mol .[1] The structure features a methyl benzoate core, substituted with a nitro group ortho to the ester and a benzylamino group para to the ester. This specific arrangement of electron-withdrawing (nitro, ester) and electron-donating (amino) groups creates a distinct electronic environment that governs its spectroscopic properties.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 68502-46-5 | [1][2][3] |

| Molecular Formula | C₁₅H₁₄N₂O₄ | [1] |

| Molecular Weight | 286.28 g/mol | [1] |

| Monoisotopic Mass | 286.0954 Da | [1] |

| Melting Point | 163 °C | [2] |

digraph "Methyl_4_benzylamino_3_nitrobenzoate_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Benzene ring N1 [label="C", pos="0,0!"]; N2 [label="C", pos="1.2,-0.7!"]; N3 [label="C", pos="1.2,-2.1!"]; N4 [label="C", pos="0,-2.8!"]; N5 [label="C", pos="-1.2,-2.1!"]; N6 [label="C", pos="-1.2,-0.7!"];

// Substituents on the main ring C_ester [label="C", pos="-2.4,0!"]; O_ester1 [label="O", pos="-3.4,0.7!"]; O_ester2 [label="O", pos="-2.4,-1.0!"]; CH3_ester [label="CH₃", pos="-3.6,-1.7!"];

N_amino [label="NH", pos="2.4,-0.2!"]; CH2_benzyl [label="CH₂", pos="3.6,-0.7!"];

N_nitro [label="N", pos="-2.4,-2.6!"]; O_nitro1 [label="O", pos="-3.4,-2.1!"]; O_nitro2 [label="O", pos="-2.4,-3.6!"];

// Benzyl ring B1 [label="C", pos="4.8,-0.2!"]; B2 [label="C", pos="6.0,-0.7!"]; B3 [label="C", pos="7.2,-0.2!"]; B4 [label="C", pos="7.2,1.2!"]; B5 [label="C", pos="6.0,1.7!"]; B6 [label="C", pos="4.8,1.2!"];

// Aromatic protons H5[label="H", pos="2.1,-2.6!"]; H6[label="H", pos="0,-3.8!"]; H2[label="H", pos="-2.1,0.5!"];

// Edges for the main ring N1 -- N2 [label=""]; N2 -- N3 [label=""]; N3 -- N4 [label=""]; N4 -- N5 [label=""]; N5 -- N6 [label=""]; N6 -- N1 [label=""];

// Edges for substituents N1 -- C_ester [label=""]; C_ester -- O_ester1 [label="="]; C_ester -- O_ester2 [label=""]; O_ester2 -- CH3_ester [label=""];

N2 -- N_amino [label=""]; N_amino -- CH2_benzyl [label=""];

N5 -- N_nitro [label=""]; N_nitro -- O_nitro1 [label="="]; N_nitro -- O_nitro2 [label=""];

// Edges for the benzyl ring CH2_benzyl -- B1 [label=""]; B1 -- B2 [label=""]; B2 -- B3 [label=""]; B3 -- B4 [label=""]; B4 -- B5 [label=""]; B5 -- B6 [label=""]; B6 -- B1 [label=""];

// Edges for protons N3 -- H5[label=""]; N4 -- H6[label=""]; N6 -- H2[label=""];

// Add atom labels for clarity C_ester_label [label="C₁", pos="-2.8,0.3!"]; N1_label [label="C₁'", pos="-0.3,0.3!"]; N6_label [label="C₂'", pos="-1.5, -0.4!"]; N5_label [label="C₃'", pos="-1.5, -2.4!"]; N4_label [label="C₄'", pos="0,-3.1!"]; N3_label [label="C₅'", pos="1.5,-2.4!"]; N2_label [label="C₆'", pos="1.5,-0.4!"]; CH3_ester_label [label="C₇", pos="-4.0,-1.4!"]; N_amino_label [label="N", pos="2.4,0.1!"]; CH2_benzyl_label [label="C₈", pos="3.6,-1.0!"]; B1_label [label="C₁''", pos="4.5,-0.5!"]; }

Caption: Structure of this compound with atom numbering.

Experimental Protocols: A General Framework

The following outlines standard methodologies for acquiring the spectroscopic data discussed in this guide.

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire spectra with a standard pulse program, typically over a spectral width of 0-12 ppm.

-

¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse sequence over a spectral width of 0-200 ppm.

-

-

IR Spectroscopy:

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample, or prepare a KBr pellet.

-

Instrumentation: Employ a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample typically from 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry:

-

Sample Introduction: Introduce the sample via direct infusion or through a Gas Chromatography (GC) or Liquid Chromatography (LC) system.

-

Instrumentation: Use a mass spectrometer capable of Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.

-

Acquisition: Scan over a mass-to-charge (m/z) range appropriate for the compound's mass and expected fragments (e.g., m/z 50-500).

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The predicted spectrum is characterized by distinct regions for the aromatic protons, the benzyl group, and the methyl ester.

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| -NH- | ~8.5 - 9.0 | Broad Singlet | 1H | The N-H proton is expected to be significantly deshielded due to hydrogen bonding with the ortho-nitro group and the solvent. Its signal is often broad. |

| H₂' | ~8.2 - 8.4 | Doublet | 1H | This proton is ortho to the strongly electron-withdrawing nitro group and the ester group, leading to a significant downfield shift. |

| H₆' | ~7.8 - 8.0 | Doublet of Doublets | 1H | This proton is ortho to the ester group and meta to the nitro group. |

| H₅' | ~6.9 - 7.1 | Doublet | 1H | This proton is ortho to the electron-donating amino group, causing a significant upfield (shielded) shift compared to other aromatic protons. |

| Benzyl Ar-H | ~7.2 - 7.5 | Multiplet | 5H | The five protons of the unsubstituted benzyl ring will appear as a complex multiplet in the typical aromatic region. |

| -CH₂- | ~4.6 - 4.8 | Doublet | 2H | The benzylic protons are adjacent to the nitrogen and will show coupling to the N-H proton. They are deshielded by the aromatic ring and the nitrogen atom. |

| -OCH₃ | ~3.9 - 4.0 | Singlet | 3H | The methyl ester protons are in a predictable region, appearing as a sharp singlet. This is consistent with data for other methyl benzoates.[4] |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The electron-withdrawing and -donating groups cause a wide dispersion of signals.

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| C=O (C₁) | ~165 - 167 | The ester carbonyl carbon is characteristically found in this downfield region.[5] |

| C₄' | ~148 - 152 | This carbon is attached to the nitrogen atom and is significantly deshielded. |

| C₃' | ~135 - 138 | The carbon bearing the nitro group is deshielded. |

| C₁'' (Benzyl) | ~135 - 137 | The ipso-carbon of the benzyl group. |

| C₂', C₆' (Aromatic) | ~128 - 132 | Aromatic carbons on the main ring. |

| C₂''-C₆'' (Benzyl) | ~127 - 129 | Carbons of the benzyl aromatic ring. |

| C₁' | ~118 - 122 | The carbon bearing the ester group. |

| C₅' | ~112 - 115 | This carbon is ortho to the strongly donating amino group and is shifted upfield. |

| -OCH₃ (C₇) | ~52 - 54 | The methyl ester carbon is found in a typical upfield region.[5] |

| -CH₂- (C₈) | ~45 - 48 | The benzylic carbon attached to the nitrogen. |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be rich with characteristic absorption bands.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Rationale and Comparative Insights |

| N-H | 3300 - 3400 | Stretch | A sharp to medium peak is expected for the secondary amine. |

| Aromatic C-H | 3000 - 3100 | Stretch | Typical for C-H bonds on a benzene ring. |

| Aliphatic C-H | 2850 - 2960 | Stretch | From the -CH₂- and -OCH₃ groups. |

| C=O (Ester) | 1715 - 1730 | Stretch | A very strong, sharp absorption, characteristic of an aryl ester carbonyl. The position is slightly lowered due to conjugation.[6] |

| NO₂ (asymmetric) | 1520 - 1550 | Stretch | A strong absorption, characteristic for nitro groups.[6][7] |

| Aromatic C=C | 1450 - 1600 | Stretch | Multiple bands of varying intensity are expected. |

| NO₂ (symmetric) | 1330 - 1360 | Stretch | Another strong absorption for the nitro group.[6][7] |

| C-O (Ester) | 1200 - 1300 | Stretch | Strong C-O stretching band is characteristic of esters. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 286 , corresponding to the molecular weight of the compound. An accurate mass measurement via ESI would yield a value close to 286.0954 , confirming the elemental composition C₁₅H₁₄N₂O₄.[1]

-

Key Fragmentation Pathways: The fragmentation is dictated by the weakest bonds and the formation of stable carbocations.

-

Benzylic Cleavage: The most prominent fragmentation pathway is often the cleavage of the C-N bond to form the stable benzyl cation (C₇H₇⁺ ) at m/z 91 . This is a very common and characteristic fragmentation for benzyl-containing compounds.

-

Loss of Methoxy Group: Fragmentation of the ester can lead to the loss of the methoxy radical (•OCH₃), resulting in a fragment at m/z 255 .

-

Loss of Nitro Group: Loss of the nitro group (•NO₂) would produce a fragment at m/z 240 .

-

Further Fragmentations: The initial fragments can undergo further losses, such as the loss of CO from the acylium ion.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By synthesizing information from fundamental principles and data from analogous structures, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and MS. This self-validating system, grounded in established chemical principles, offers researchers a robust tool for the identification and structural verification of this important synthetic intermediate. The causality behind each predicted value has been explained, providing a deeper understanding of how molecular structure dictates spectroscopic output.

References

-

Royal Society of Chemistry. (2016). Supporting Information for "Pd/C Catalyzed Phenoxycarbonylation Using N-Formylsaccharin as a CO Surrogate in Propylene Carbonate as a Sustainable Solvent". Retrieved from [Link]

-

Adimurthy, S., et al. (2014). Supporting Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium". Royal Society of Chemistry. Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

P212121 Store. This compound | CAS 68502-46-5. Retrieved from [Link]

-

Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]

-

Chegg. (2020). Solved using the 1H NMR spectrum of the starting material. Retrieved from [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

NIST WebBook. Methyl p-nitro benzoate. National Institute of Standards and Technology. Retrieved from [Link]

-

ResearchGate. (PDF) Methyl 4-nitrobenzoate. Retrieved from [Link]

-

NIST WebBook. Benzoic acid, 3-nitro-, methyl ester. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. Methyl 4-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of Methyl 4-(benzylamino)-3-nitrobenzoate

Executive Summary

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Methyl 4-(benzylamino)-3-nitrobenzoate (CAS No. 68502-46-5). As a key intermediate in organic synthesis, its solubility characteristics are critical for reaction kinetics, purification, and formulation. This document moves beyond simple data provision to explain the underlying chemical principles governing its solubility. We will explore its physicochemical properties, predict its behavior in various solvent systems, and provide robust, step-by-step protocols for experimentally determining its thermodynamic solubility. The methodologies outlined herein are designed to ensure data integrity and reproducibility, empowering researchers and drug development professionals to make informed decisions.

Introduction & Compound Overview

This compound is an aromatic compound featuring a secondary amine, a nitro group, and a methyl ester on a central benzene ring. This combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical sector where similar structures serve as precursors to active pharmaceutical ingredients.[1][2][3] A thorough understanding of its solubility is the first step in optimizing its use in any application, from reaction design to final product formulation.

Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. These values provide the foundation for predicting its solubility behavior.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| CAS Number | 68502-46-5 | [5][6][7] |

| Molecular Formula | C₁₅H₁₄N₂O₄ | [4][5] |

| Molecular Weight | 286.28 g/mol | [4][5] |

| Physical Form | Solid | [7] |

| Melting Point | 163 °C | [5][6] |

| XLogP3-AA | 3.6 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Predicted Boiling Point | 453.3 ± 40.0 °C | [5][6] |

| Predicted pKa | -2.40 ± 0.20 (nitro group) | [5][6] |

Theoretical Solubility Assessment: The "Why"

Before embarking on experimental work, a theoretical assessment based on the molecule's structure provides critical insights into its expected solubility. This analysis is grounded in the principles of lipophilicity, ionization, and solvent-solute interactions.

Structural Analysis and Lipophilicity

The structure of this compound is predominantly non-polar, containing two aromatic rings. This is quantitatively reflected in its XLogP3-AA value of 3.6, which is a measure of lipophilicity (oil/water partition coefficient).[4] A value greater than 3 generally indicates high lipophilicity and, consequently, poor aqueous solubility. Aromatic nitro compounds are typically insoluble or sparingly soluble in water but readily soluble in organic solvents.[8][9]

The Critical Impact of pH on Aqueous Solubility

While the overall structure is lipophilic, the secondary amine group (-NH-) is a weak base. This is the most important feature influencing its aqueous solubility. In an acidic environment, this amine can become protonated to form a cationic ammonium salt. This ionization dramatically increases the molecule's polarity and its ability to interact with polar water molecules, thereby increasing its solubility.

The equilibrium between the neutral and protonated forms is dictated by the pKa of the conjugate acid and the pH of the solution. While the predicted pKa for the nitro group is not relevant to this equilibrium, the basicity of the amine is central. Therefore, it is expected that the aqueous solubility of this compound will be significantly higher at a low pH (e.g., pH 1-2) compared to neutral or basic pH.

pH-Dependent Ionization of the Secondary Amine.

Solubility in Organic Solvents

Based on the "like dissolves like" principle, the compound's lipophilic nature suggests good solubility in a range of common organic solvents.[8] Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and chlorinated solvents are likely to be effective. Polar protic solvents like methanol and ethanol should also serve as adequate solvents, given the molecule's capacity for hydrogen bonding.[9][10]

Experimental Determination of Solubility: The "How"

To obtain quantitative and reliable solubility data, a systematic experimental approach is required. The saturation shake-flask (SSF) method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[11] The following protocols are designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Guiding Principles for Accurate Measurement

-

Purity: Both the solute (this compound) and all solvents must be of high purity to avoid erroneous results.[12]

-

Temperature Control: Solubility is highly temperature-dependent. All experiments should be conducted in a temperature-controlled environment, such as an incubator shaker, typically at 25 °C for physicochemical characterization or 37 °C for biopharmaceutical relevance.[12][13]

-

Equilibrium Confirmation: True equilibrium is achieved only when the concentration of the dissolved solute remains constant over time. It is essential to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[13]

-

Solid Phase: An excess of the solid compound must be present throughout the experiment to maintain saturation.

Protocol: Equilibrium Aqueous Solubility (pH-Dependent)

This protocol determines the solubility across the physiologically relevant pH range of 1.2 to 6.8, as recommended by regulatory guidelines like the WHO for Biopharmaceutics Classification System (BCS) studies.[13]

Workflow for pH-Dependent Aqueous Solubility Determination.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare aqueous buffers at a minimum of three pH levels: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[13]

-

Compound Addition: Add an excess of solid this compound to a series of glass vials (in triplicate for each pH). A sufficient amount should be added to ensure undissolved solid remains at the end of the experiment (e.g., 2 mg per 1 mL of buffer).

-

Incubation: Add the appropriate pH buffer to each vial. Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 °C) and agitation speed.[13]

-

Equilibration: Allow the samples to equilibrate for at least 24 hours. To confirm equilibrium, take measurements at sequential time points (e.g., 24h, 48h) until the concentration does not significantly change.[13]

-

Phase Separation: After incubation, separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm syringe filter compatible with the sample.[11][14]

-

Quantification: Carefully collect an aliquot of the clear supernatant. Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the supernatant and analyze its concentration using a validated HPLC-UV or LC-MS/MS method.[14]

-

Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and dilution factor.

Protocol: Solubility in Organic Solvents

This protocol determines the compound's solubility in key organic solvents relevant to synthesis, purification, and formulation.

Sources

- 1. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 4. This compound | C15H14N2O4 | CID 12064511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 68502-46-5 [m.chemicalbook.com]

- 6. This compound | 68502-46-5 [amp.chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. lkouniv.ac.in [lkouniv.ac.in]

- 10. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. who.int [who.int]

- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

"Methyl 4-(benzylamino)-3-nitrobenzoate" physical properties (melting point, boiling point)

An In-depth Technical Guide to the Physical Properties of Methyl 4-(benzylamino)-3-nitrobenzoate

Introduction

This compound is a substituted aromatic compound with the chemical formula C₁₅H₁₄N₂O₄.[1][2][3][4][5] As a derivative of benzoic acid, it incorporates a methyl ester, a benzylamino group, and a nitro group, making it a molecule of interest in synthetic chemistry. Understanding its physical properties is a critical first step in its application, whether as an intermediate in multi-step syntheses or as a target molecule in drug discovery and materials science. This guide provides a detailed overview of its key physical constants—melting and boiling points—and outlines the rigorous experimental methodologies used for their determination, offering insights into the rationale behind these standard analytical procedures.

Chemical Identity

| Identifier | Value | Source |

| CAS Number | 68502-46-5 | [1][2][3][4][6] |

| Molecular Formula | C₁₅H₁₄N₂O₄ | [1][2][3][4][5] |

| Molecular Weight | 286.28 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [3] |

| SMILES | COC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)[O-] | [3] |

| InChI Key | BNMKQLDYASAJKI-UHFFFAOYSA-N | [5] |

Physicochemical Properties: A Summary

The primary physical properties of this compound are summarized below. These values are fundamental for handling, purification, and further reaction planning.

| Physical Property | Value | Notes |

| Melting Point | 163 °C | Experimentally determined.[1][2] |

| Boiling Point | 453.3 ± 40.0 °C | Predicted value; may decompose before boiling.[1] |

| Physical Form | Solid | [5] |

In-Depth Analysis of Physical Properties

Melting Point: An Indicator of Purity

The melting point is one of the most crucial physical constants for a solid organic compound. It provides a reliable indication of purity. For this compound, the experimentally determined melting point is 163 °C .[1][2]

A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance.[7] Impurities disrupt the crystalline lattice structure, which typically results in a lower and broader melting point range.[8] Therefore, the accurate determination of this value is a standard procedure for quality control after synthesis and purification.

The presence of the nitro group and the secondary amine linkage contributes to intermolecular forces, such as dipole-dipole interactions and hydrogen bonding, resulting in a relatively high melting point for a molecule of its size.

Boiling Point: A Predicted Value

The boiling point for this compound is reported as a predicted value of 453.3 ± 40.0 °C .[1] It is common for complex organic molecules, particularly those containing thermally sensitive functional groups like nitro groups, to have predicted rather than experimentally determined boiling points. This is because such compounds often decompose at the high temperatures required for boiling, even under reduced pressure.[9] The prediction is based on computational models that analyze the molecule's structure, functional groups, and molecular weight.

Experimental Methodologies for Characterization

The trustworthiness of physical property data hinges on the validity of the experimental methods used. Below are detailed protocols for the two primary techniques used to determine the melting point of a solid organic compound like this compound.

Capillary Melting Point Determination

This traditional and widely used method provides a visual determination of the melting range. Its selection is based on its simplicity, reliability for routine purity assessment, and low sample requirement.

Experimental Protocol:

-

Sample Preparation : A small amount of the dry, solid this compound is finely ground into a powder to ensure uniform packing.[7]

-

Capillary Loading : The open end of a glass capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a packed sample height of 2-3 mm.[7][8] This height is critical; too much sample can lead to a broad melting range due to inefficient heat transfer.

-

Apparatus Setup : The loaded capillary is placed into a melting point apparatus (e.g., a Mel-Temp or a Thiele tube filled with a high-boiling oil).[7][8] The apparatus is heated at a controlled rate.

-

Measurement :

-

An initial, rapid heating can be done to find an approximate melting range.

-

For an accurate measurement, the apparatus is cooled, and a fresh sample is heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[7]

-

-

Data Recording : Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting range is reported as T1 - T2.[7]

Logical Workflow for Capillary Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that offers higher precision and provides thermodynamic data (enthalpy of fusion) in addition to the melting point. It is chosen when a more quantitative and highly accurate characterization is required, for instance, in pharmaceutical development or materials science research where thermal behavior is critical.

Experimental Protocol:

-

Sample Preparation : Using a microbalance, 1-5 mg of this compound is weighed accurately into a small DSC sample pan, typically made of aluminum.[7]

-

Encapsulation : The pan is sealed with a lid using a crimper. This prevents sample loss during heating. An empty, sealed pan is prepared to serve as a reference.[7]

-

Instrument Setup : The sample and reference pans are placed into the DSC cell. The instrument is programmed with a specific temperature profile, which includes:

-

An initial equilibration at a temperature well below the expected melting point.

-

A controlled temperature ramp (e.g., 10°C/min) to a temperature well above the melting point.[7]

-

A constant flow of inert gas (e.g., nitrogen) is maintained to prevent oxidative degradation.

-

-

Data Analysis : The DSC instrument measures the difference in heat flow required to increase the temperature of the sample and the reference. A plot of heat flow versus temperature is generated. The melting point is determined from the onset temperature or the peak of the endothermic event corresponding to melting.

Chemical Structure

The structural arrangement of the functional groups is key to the molecule's properties.

Caption: 2D Structure of this compound.

Conclusion

The physical properties of this compound, specifically its melting point of 163 °C, serve as essential benchmarks for its identification and purity assessment. While its high predicted boiling point suggests low volatility, it also indicates a high likelihood of thermal decomposition, a critical consideration for its use in high-temperature reactions. The methodologies outlined, from routine capillary methods to advanced DSC analysis, provide the necessary tools for researchers to validate these properties with confidence, ensuring the integrity of their scientific endeavors.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

P212121 Store. (n.d.). This compound | CAS 68502-46-5. Retrieved from [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

-

Organic Syntheses. (1923). m-NITROBENZOIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-((4-chlorobenzyl)amino)-3-nitrobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

Quora. (2017). How to determine the melting point of benzoic acid. Retrieved from [Link]

-

SSERC. (n.d.). Melting point of Benzoic Acid - Learner. Retrieved from [Link]

Sources

- 1. This compound CAS#: 68502-46-5 [m.chemicalbook.com]

- 2. This compound | 68502-46-5 [amp.chemicalbook.com]

- 3. This compound | C15H14N2O4 | CID 12064511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.p212121.com [store.p212121.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. biomall.in [biomall.in]

- 7. benchchem.com [benchchem.com]

- 8. sserc.org.uk [sserc.org.uk]

- 9. Nitrobenzoic acids and derivatives | Fisher Scientific [fishersci.com]

"Methyl 4-(benzylamino)-3-nitrobenzoate" starting materials for synthesis

Starting Synthesis Exploration

I am now delving into the synthesis of Methyl 4-(benzylamino)-3-nitrobenzoate. My immediate priority is to conduct thorough Google searches, pinpointing the dominant synthetic pathways. The focus is on identifying key starting materials and the reactions involved.

Gathering Synthetic Data

I'm now deeply immersed in the synthetic data of this compound. My strategy involves searching for detailed experimental procedures and mechanistic studies within peer-reviewed journals and patents. I'm focusing on reaction conditions, catalysts, solvents, and potential side reactions. I will also assess commercial availability and cost to evaluate practical synthetic approaches, simultaneously prioritizing safety data for all chemicals.

Deepening Search & Structuring

I'm now delving into the fine details, cross-referencing my initial findings. My current phase involves synthesizing the technical guide. This starts with an introduction to the compound and will build towards a detailed analysis of common synthetic routes. I've begun to create a table summarizing starting materials and am drafting a DOT script for a workflow diagram.

Pinpointing Reaction Mechanism

I'm now fully immersed in the nitty-gritty of the SNAr reaction mechanism for synthesizing this compound. The preliminary data strongly points towards this route. I'm now focusing on identifying the rate-determining step and any potential side reactions to optimize yield and purity.

Defining Synthetic Routes

I've confirmed the synthesis involves SNAr, using methyl 4-halo-3-nitrobenzoate and benzylamine. I've mapped out precursor synthesis from the nitration of fluorobenzoic and chlorobenzoic acids, forming the key methyl esters. I'm ready to move forward to structuring the technical guide, drafting diagrams, and crafting detailed protocols for the reaction.

The Strategic Intermediate: A Technical Guide to Methyl 4-(benzylamino)-3-nitrobenzoate in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(benzylamino)-3-nitrobenzoate, a pivotal synthetic intermediate in the landscape of pharmaceutical and materials science research. The document elucidates its chemical and physical properties, outlines a robust synthetic protocol, and explores its primary application in the construction of complex heterocyclic scaffolds, particularly benzimidazoles. The ensuing discussion is grounded in established chemical principles and supported by relevant literature, offering researchers and drug development professionals a practical framework for the utilization of this versatile building block. All quantitative data is systematically presented, and key experimental workflows are visualized to enhance clarity and reproducibility.

Introduction: The Architectural Value of a Multifunctional Intermediate